N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
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Description
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C25H26N4O3S3 and its molecular weight is 526.69. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Several studies have focused on the synthesis of novel compounds that incorporate similar structural motifs to the specified compound, often targeting enhanced antimicrobial properties. For instance, Patel et al. (2012) synthesized a series of thiazolidinone derivatives, evaluating their antimicrobial activity against a variety of bacteria and fungi, highlighting the potential of such compounds in developing new antimicrobial agents Divyesh Patel, Rahul V. Patel, P. Kumari, N. Patel, Zeitschrift für Naturforschung C, 2012.
Heterocyclic Chemistry and Drug Design
The compound and its related derivatives have also been explored in the context of heterocyclic chemistry, contributing to drug design efforts. Jeankumar et al. (2013) designed and synthesized ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, assessing their in vitro activity against Mycobacterium tuberculosis, which showcases the application of similar compounds in medicinal chemistry V. U. Jeankumar et al., European journal of medicinal chemistry, 2013.
Novel Compound Synthesis
Research on the synthesis of novel compounds often incorporates the structural elements of the specified compound. For example, Abu‐Hashem et al. (2020) reported on the synthesis of new heterocyclic compounds derived from visnaginone and khellinone, evaluating their anti-inflammatory and analgesic activities. This work demonstrates the versatility of related structural frameworks in synthesizing compounds with potential therapeutic benefits A. Abu‐Hashem et al., Molecules, 2020.
Biological Evaluation and Activity Studies
Furthermore, the synthesis and biological evaluation of derivatives of similar structural motifs have been conducted to explore their potential as biologically active molecules. Mansour et al. (2020) synthesized new heterocyclic compounds bearing biphenyl-4-yl and 4-(dimethylamino)phenyl substituents, investigating their cytotoxic activity against cancer cell lines. This research underscores the interest in such compounds for potential anticancer applications S. Y. Mansour et al., Russian Journal of Organic Chemistry, 2020.
Antimycobacterial and Anticancer Research
Additionally, Lv et al. (2017) explored imidazo[1,2-a]pyridine-3-carboxamides with different linkers, including one structurally similar to the query compound, for their activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. Their findings contribute to the ongoing search for new antimycobacterial agents Kai Lv et al., European journal of medicinal chemistry, 2017.
Properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3S3/c1-17-13-21-22(14-18(17)2)34-25(27-21)29(16-19-5-3-9-26-15-19)24(30)20-7-10-28(11-8-20)35(31,32)23-6-4-12-33-23/h3-6,9,12-15,20H,7-8,10-11,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKWTQVTZLRLRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4CCN(CC4)S(=O)(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.